

An In-Depth Technical Guide on the Selectivity Profile of PF-06726304

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Compound of Interest

Compound Name: PF-06726304

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This technical guide provides a comprehensive overview of the selectivity and activity profile of **PF-06726304**, a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. The information is compiled from publicly available scientific literature and vendor technical data.

Executive Summary

PF-06726304 is a highly potent, S-adenosylmethionine (SAM)-competitive inhibitor of the EZH2 catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] It demonstrates robust inhibition of both wild-type and mutant forms of EZH2 at the nanomolar level, leading to decreased methylation of Histone H3 at Lysine 27 (H3K27me3) and subsequent anti-proliferative effects in cancer cell lines dependent on EZH2 activity.[2][3][4][5] While described as a selective inhibitor, a comprehensive screening panel against a broad range of methyltransferases for **PF-06726304** is not publicly available. However, data from other well-characterized EZH2 inhibitors suggest that selectivity against the highly homologous EZH1 is a key characteristic of this inhibitor class.

Quantitative Data

The following tables summarize the known biochemical potency and cellular activity of **PF-06726304**.

Biochemical Activity Profile

This table presents the direct inhibitory activity of **PF-06726304** against its primary target, EZH2.

Target	Metric	Value (nM)	Comments
EZH2 (Wild-Type)	K _i	0.7	Potent inhibition of the wild-type enzyme.[2] [3][4][5]
EZH2 (Y641N Mutant)	K _i	3.0	Retains high potency against a common activating mutation.[2] [3][4][5]
EZH2 (General)	IC ₅₀	0.7	Described as a highly potent EZH2 inhibitor. [1]

Cellular Activity Profile

This table details the activity of **PF-06726304** in a cellular context, demonstrating its ability to engage the target and elicit a biological response.

Cell Line	Assay	Metric	Value (nM)
Karpas-422 (Lymphoma)	H3K27me3 Reduction	IC ₅₀	15
Karpas-422 (Lymphoma)	Anti-proliferation	IC ₅₀	25

Selectivity Context

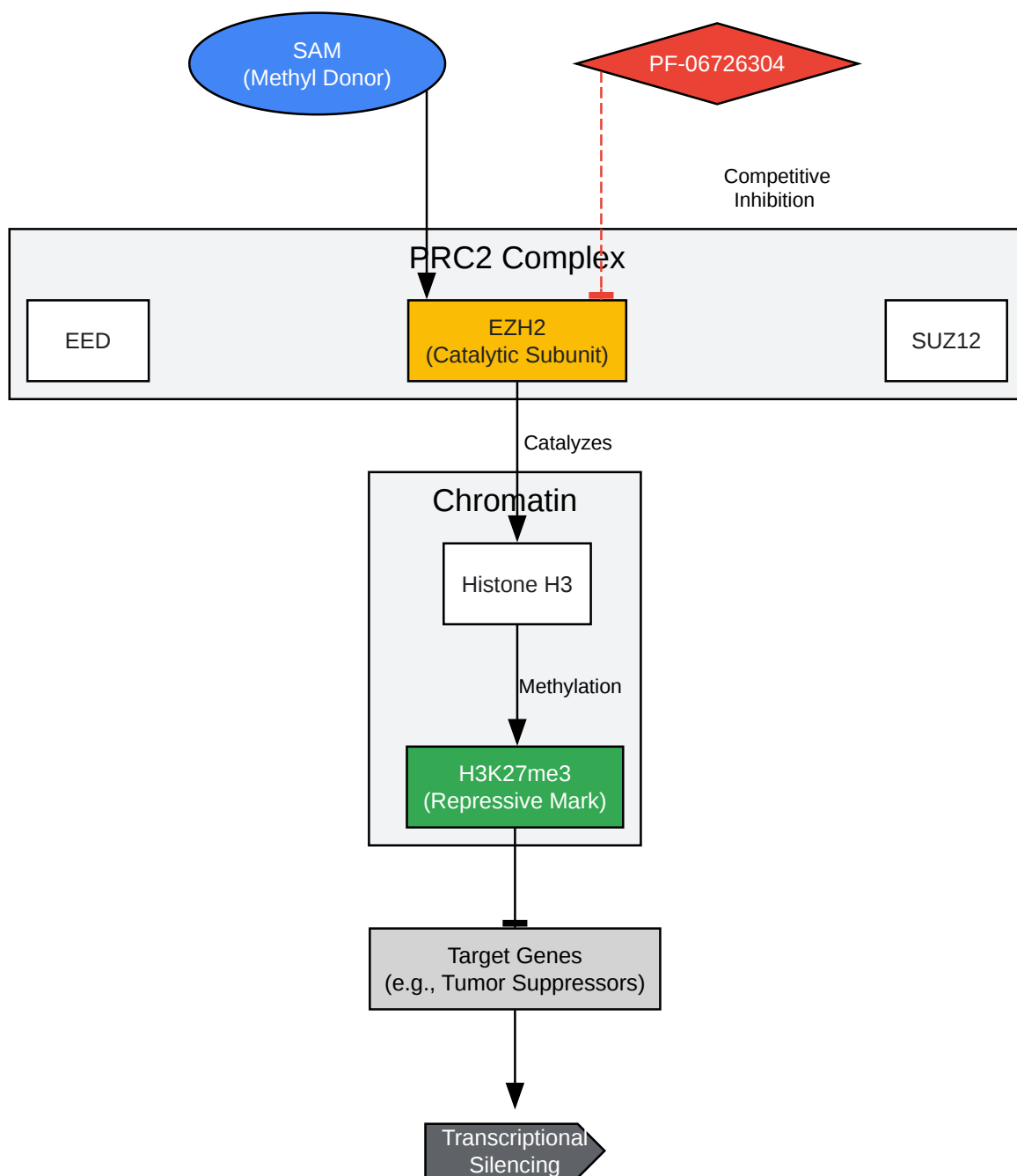
A broad, quantitative selectivity panel for **PF-06726304** against other histone methyltransferases (HMTs) is not available in the cited public literature. However, to provide context for this class of inhibitors, the table below shows selectivity data for other well-characterized, potent EZH2 inhibitors against the closely related EZH1 isoform and other

HMTs. It is anticipated that **PF-06726304** would have a similar profile, with significant selectivity for EZH2 over EZH1 and high selectivity over other HMTs.

Compound	EZH2 (IC ₅₀ or K _i , nM)	EZH1 (IC ₅₀ or K _i , nM)	Selectivity (EZH1/EZH2)	Selectivity vs. Other HMTs
GSK126	9.9	-	>1000-fold	Highly selective over 20 other HMTs. [6]
EPZ005687	24	~1200	~50-fold	>500-fold selective against 15 other HMTs. [5] [6] [7]
CPI-1205	2	52	26-fold	Data not specified. [6]
GSK343	4	~240	60-fold	>1000-fold selective against other HMTs. [6]

Signaling Pathway

EZH2 is the core catalytic component of the PRC2 complex, which also includes essential subunits EED and SUZ12. The primary function of this complex is to mediate gene silencing. EZH2 utilizes SAM as a methyl donor to catalyze the mono-, di-, and tri-methylation of histone H3 on lysine 27 (H3K27). H3K27me3 is a repressive epigenetic mark that leads to chromatin compaction and transcriptional silencing of target genes, many of which are tumor suppressors. **PF-06726304** competes with SAM for the EZH2 active site, preventing H3K27 methylation and leading to the reactivation of silenced genes.



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Caption: EZH2/PRC2 signaling pathway and mechanism of inhibition by **PF-06726304**.

Experimental Protocols

The following sections describe representative, detailed methodologies for key experiments used to characterize EZH2 inhibitors like **PF-06726304**.

Biochemical EZH2 Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for measuring enzymatic activity and inhibition in a high-throughput format.

Objective: To determine the IC₅₀ or K_i of **PF-06726304** against purified EZH2 enzyme.

Principle: The assay measures the methylation of a biotinylated H3K27 peptide substrate by the EZH2 complex. The product is detected by a Europium cryptate-labeled anti-H3K27me₃ antibody (donor) and streptavidin-XL665 (acceptor). When the substrate is methylated, the donor and acceptor are brought into proximity, generating a FRET signal.

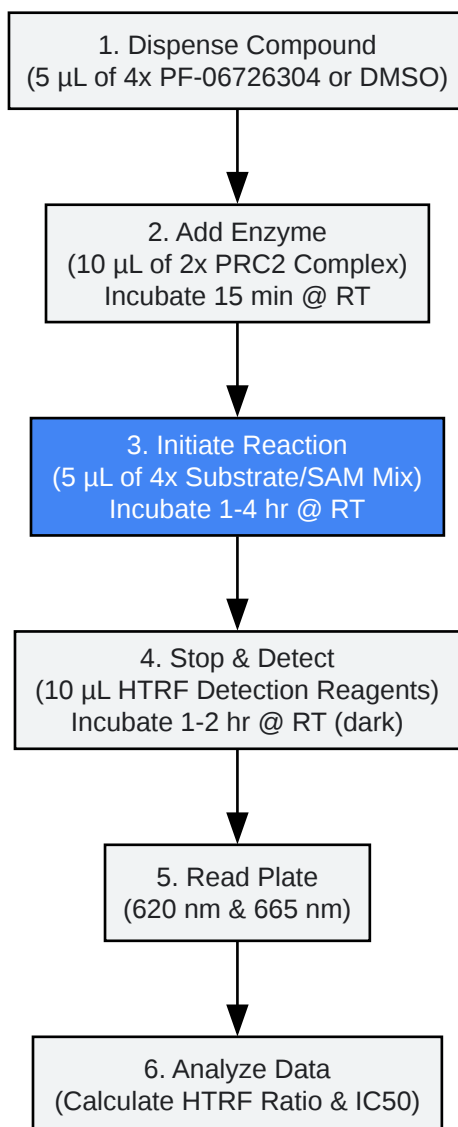
Materials:

- Purified, active PRC2 complex (containing EZH2, EED, SUZ12)
- Biotinylated Histone H3 (K27) peptide substrate
- S-Adenosyl-L-methionine (SAM)
- **PF-06726304** (or test compound)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.8, 10 mM NaCl, 4 mM DTT, 0.01% Tween-20)
- HTRF Detection Reagents:
 - Europium (Eu³⁺) cryptate-labeled anti-H3K27me₃ antibody
 - Streptavidin-XL665 (SA-XL665)
- HTRF Detection Buffer
- Low-volume 384-well white plates
- HTRF-compatible microplate reader

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **PF-06726304** in 100% DMSO. Further dilute in Assay Buffer to a 4x final concentration.
- **Reagent Preparation:**
 - Dilute PRC2 enzyme complex in Assay Buffer to a 2x final concentration.
 - Prepare a substrate/cofactor mix by diluting the biotinylated H3K27 peptide and SAM to a 4x final concentration in Assay Buffer.
- **Enzymatic Reaction:**
 - Add 5 µL of 4x compound dilution (or DMSO control) to the wells of a 384-well plate.
 - Add 10 µL of 2x enzyme solution to all wells and incubate for 15 minutes at room temperature.
 - Initiate the reaction by adding 5 µL of the 4x substrate/cofactor mix. The final reaction volume is 20 µL.
 - Seal the plate and incubate at room temperature for a defined period (e.g., 1-4 hours).
- **Detection:**
 - Prepare the detection mix by diluting the Eu3+-anti-H3K27me3 antibody and SA-XL665 in HTRF Detection Buffer.
 - Stop the reaction by adding 10 µL of the detection mix to each well.
 - Seal the plate, protect from light, and incubate at room temperature for 1-2 hours.
- **Data Acquisition:** Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).
- **Analysis:** Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to

determine the IC₅₀ value.



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Caption: Workflow for a biochemical HTRF-based EZH2 inhibition assay.

Cellular H3K27me3 AlphaLISA Assay

This protocol describes an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) method to quantify intracellular levels of H3K27me3 following compound treatment.

Objective: To determine the cellular potency (EC₅₀) of **PF-06726304** by measuring the reduction of the H3K27me3 epigenetic mark.

Principle: Cells are treated with the inhibitor, lysed, and histones are extracted in the same well. The H3K27me3 mark is detected using a biotinylated anti-Histone H3 antibody and an anti-H3K27me3 antibody conjugated to AlphaLISA Acceptor beads. Streptavidin-coated Donor beads bind the biotinylated antibody. In the presence of the H3K27me3 mark, the Donor and Acceptor beads are brought into close proximity, generating a chemiluminescent signal upon excitation.

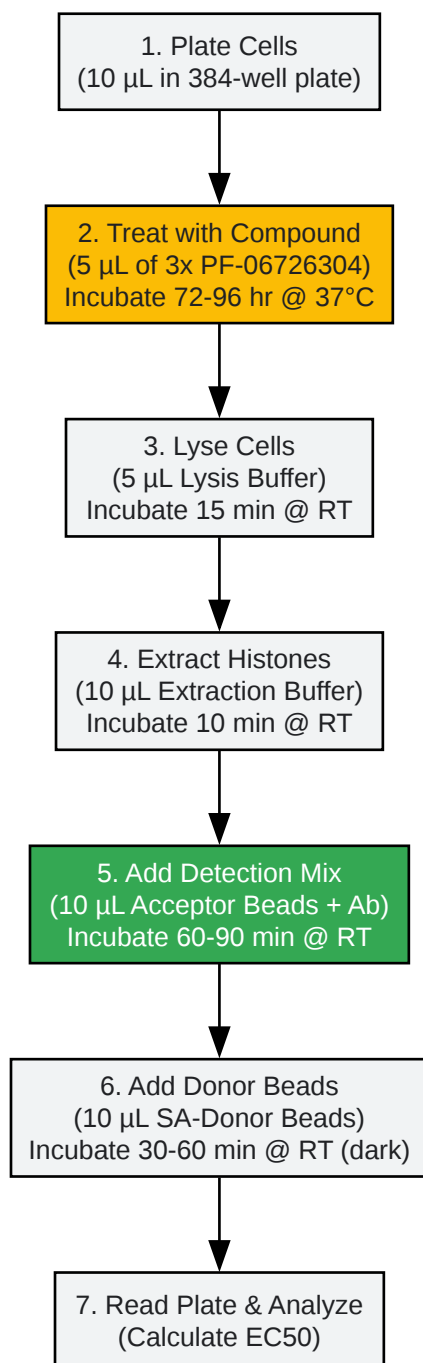
Materials:

- Karpas-422 cells (or other relevant cell line)
- Cell culture medium and supplements
- **PF-06726304** (or test compound)
- AlphaLISA H3K27me3 Cellular Detection Kit (containing lysis buffer, extraction buffer, detection buffer, Acceptor beads, and biotinylated antibody)
- Streptavidin (SA)-Donor beads
- White opaque 384-well cell culture plates
- AlphaScreen-compatible microplate reader

Procedure:

- Cell Plating: Seed Karpas-422 cells into a 384-well white opaque plate at a predetermined density (e.g., 2,500-10,000 cells/well) in 10 μ L of culture medium.
- Compound Treatment:
 - Prepare a serial dilution of **PF-06726304** in culture medium at 3x the final desired concentration.
 - Add 5 μ L of the compound dilution (or medium with DMSO as a vehicle control) to the cells. The final volume is 15 μ L.

- Incubate the plate for an extended period (e.g., 72-96 hours) at 37°C in a 5% CO₂ incubator.
- Cell Lysis & Histone Extraction:
 - Add 5 µL of Cell-Histone Lysis Buffer to each well.
 - Incubate for 15 minutes at room temperature on a plate shaker.
 - Add 10 µL of Cell-Histone Extraction Buffer to each well.
 - Incubate for 10 minutes at room temperature on a plate shaker.
- AlphaLISA Detection:
 - Prepare a 5x mix of anti-H3K27me3 Acceptor beads and biotinylated anti-Histone H3 antibody in 1x Detection Buffer.
 - Add 10 µL of this mix to each well.
 - Seal the plate and incubate for 60-90 minutes at room temperature.
 - Working in subdued light, prepare a 5x solution of SA-Donor beads in 1x Detection Buffer.
 - Add 10 µL of the SA-Donor bead solution to each well.
 - Seal the plate, protect from light, and incubate for 30-60 minutes at room temperature.
- Data Acquisition: Read the plate on an AlphaScreen-compatible reader.
- Analysis: Plot the AlphaLISA signal against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.[\[2\]](#)[\[3\]](#)[\[4\]](#)



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Caption: Workflow for a cellular AlphaLISA-based H3K27me3 reduction assay.

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